
2,4-Dibenzyl-3-sulfanylidenethiadiazolidin-3-ium-5-one
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of compounds related to 2,4-Dibenzyl-3-sulfanylidenethiadiazolidin-3-ium-5-one involves various organic synthesis techniques, targeting the incorporation of sulfur and benzyl groups into the thiadiazolidinone backbone. Although specific synthesis routes for this exact compound were not directly found, related synthetic approaches involve the condensation of appropriate thiol and carbonyl precursors under conditions that favor the formation of the thiadiazolidinone ring. For example, organotin complexes with sulfanyl groups have been synthesized, indicating a methodology that could be adapted for the synthesis of thiadiazolidinones (Ma et al., 2005).
Molecular Structure Analysis
The molecular structure of thiadiazolidinones and related compounds has been extensively studied, revealing that the thiadiazolidinone ring system can adopt a planar conformation, facilitating the formation of stabilizing intramolecular and intermolecular interactions. For instance, crystal structure analysis of a similar compound, (Z)-3-allyl-5-(3-bromobenzylidene)-2-sulfanylidene-1,3-thiazolidin-4-one, showed slight inclinations between the rhodanine moiety and benzylidene ring systems, indicative of the complex geometrical arrangements possible within this class of compounds (El Ajlaoui et al., 2015).
Wissenschaftliche Forschungsanwendungen
Synthetic Methodologies
- Research on thiazolidinones and thiadiazoles explores synthetic pathways and the catalytic role of azolium salts in producing heterocyclic compounds. These methodologies offer insights into green chemistry approaches, highlighting the importance of water as a solvent and the efficiency of using azolium salts as catalysts for the synthesis of ethyl-2-(4-(arylmethylene)-5-oxo-4,5-dihydroisoxazol-3-yl)acetate derivatives (Kiyani et al., 2022).
Antifungal and Antimicrobial Applications
- Antifungal Activity of Metal Complexes : Aminobenzolamide derivatives, structurally related to antimicrobial sulfonamides, have been studied for their antifungal properties against Aspergillus and Candida species, showcasing potential therapeutic applications against fungal infections (Mastrolorenzo et al., 2000).
Antitubercular Agents
- Research on 3,5-Dinitrobenzylsulfanyl-1,3,4-oxadiazoles and Thiadiazoles demonstrates significant in vitro activity against Mycobacterium tuberculosis, suggesting a potential route for developing new antitubercular agents (Karabanovich et al., 2016).
Carbonic Anhydrase Inhibitors
- Studies on carbonic anhydrase inhibitors focus on the inhibition of tumor-associated carbonic anhydrase isozymes, highlighting the therapeutic potential of sulfonamides and their derivatives in cancer treatment (Ilies et al., 2003).
Safety And Hazards
The safety and hazards associated with 2,4-Dibenzyl-3-sulfanylidenethiadiazolidin-3-ium-5-one are not explicitly mentioned in the search results.
Zukünftige Richtungen
The future directions for the study and application of 2,4-Dibenzyl-3-sulfanylidenethiadiazolidin-3-ium-5-one are not explicitly mentioned in the search results.
Eigenschaften
IUPAC Name |
2,4-dibenzyl-3-sulfanylidenethiadiazolidin-3-ium-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N2OS2/c19-16-15(11-13-7-3-1-4-8-13)18(20)17(21-16)12-14-9-5-2-6-10-14/h1-10,15H,11-12H2/q+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVWWLDYCHMUQRH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2C(=O)SN([N+]2=S)CC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N2OS2+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Dibenzyl-3-sulfanylidenethiadiazolidin-3-ium-5-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



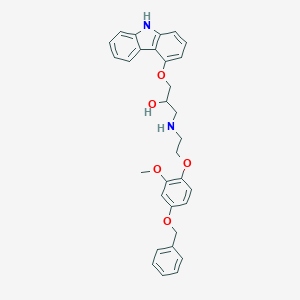

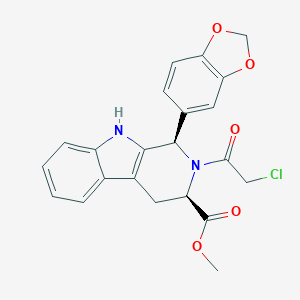
![(1R,3R)-Methyl-1,2,3,4-tetrahydro-1-(3,4-methylenedioxyphenyl)-9H-pyrido[3,4-b]indole-3-carboxylate](/img/structure/B16199.png)
![(1S,3R)-Methyl-1,2,3,4-tetrahydro-1-(3,4-methylenedioxyphenyl)-9H-pyrido[3,4-b]indole-3-carboxylate](/img/structure/B16200.png)

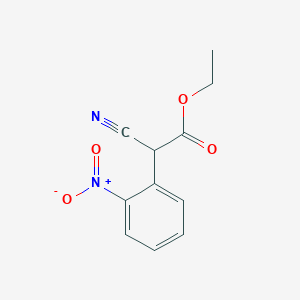
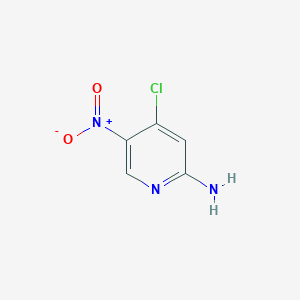
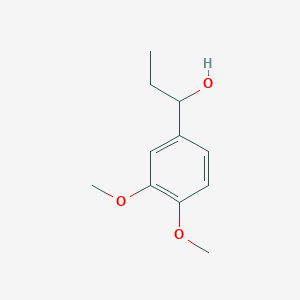

![1-[3,4-Bis(phenylmethoxy)phenyl]propan-1-one](/img/structure/B16218.png)

![1-(9H-carbazol-4-yloxy)-3-[2-(2-phenylmethoxyphenoxy)ethylamino]propan-2-ol](/img/structure/B16222.png)
